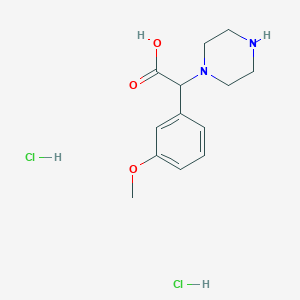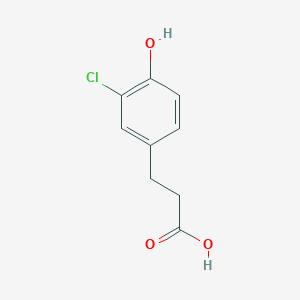
3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Descripción general
Descripción
3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a chemical compound. Its formula is C9H9ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which has a chlorine atom and a hydroxyl group attached . The exact 3D structure can be viewed using specific software .
Aplicaciones Científicas De Investigación
Hydrogel Synthesis
This compound can be used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol), which have various biomedical applications such as drug delivery systems and tissue engineering scaffolds .
Antimicrobial Activity
Novel derivatives of this acid have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species, including substantial activity against Candida auris .
Synthetic Organic Intermediates
It serves as an intermediate in the preparation of various synthetic organic products, which can include pharmaceuticals and other complex organic molecules .
Metabolite Analysis
The compound acts as a urinary metabolite of procyanidins in pigs, which can be significant in studies related to metabolism and excretion .
Photoluminescence Sensing
Dinuclear lanthanide complexes based on this acid have been synthesized for photoluminescence sensing applications, which can be used in various scientific fields including chemistry and materials science .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit antimicrobial properties , suggesting that the targets could be certain enzymes or proteins essential for the survival of microorganisms.
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, leading to their death. The downstream effects could include disruption of cell wall synthesis, protein synthesis, or other vital processes.
Pharmacokinetics
As a carboxylic acid, it might undergo metabolism via conversion to a coenzyme A (CoA) derivative, which is a common metabolic pathway for carboxylic acids . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.
Result of Action
Based on its potential antimicrobial properties , it may lead to the death of microorganisms by disrupting essential cellular processes.
Propiedades
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMGDDKGCCBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering chlorinated derivatives of 3-phenylpropanoic acid like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in a marine actinomycete?
A1: The discovery of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid and other chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001 is significant for several reasons:
- Novelty: These compounds represent the first reported instances of naturally occurring chlorinated phenylpropanoic acid derivatives. [] This expands our understanding of the chemical diversity and biosynthetic capabilities of marine actinomycetes.
- Antimicrobial potential: These compounds exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. [] This highlights their potential as leads for the development of new antibiotics, particularly given the rise of antibiotic resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)

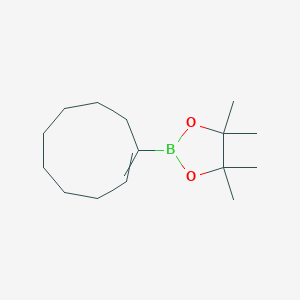
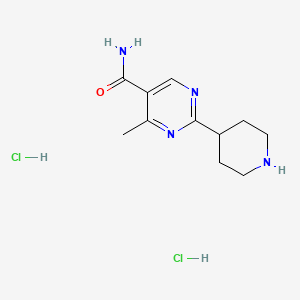
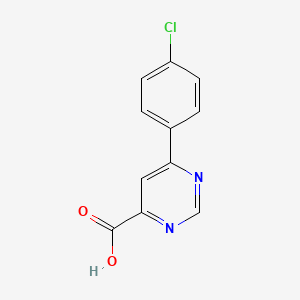
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
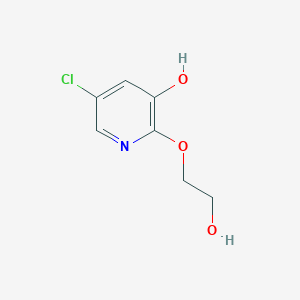
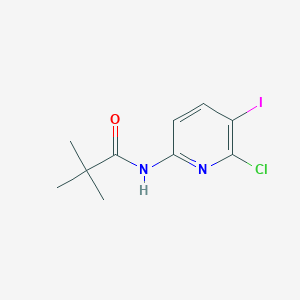


![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
